Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone
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Overview
Description
Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a cyclopropylpyrimidine moiety and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cyclopropylpyrimidine moiety, and the attachment of the cyclohexyl group. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl-[4-(2-pyrimidinyl)piperazin-1-yl]methanone
- Cyclohexyl-[4-(4-nitro-2-pyrrol-1-ylphenyl)piperazin-1-yl]methanone
Uniqueness
Cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. This makes it a valuable compound for targeted drug development and research.
Properties
IUPAC Name |
cyclohexyl-[4-(2-cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-18(15-4-2-1-3-5-15)22-10-12-23(13-11-22)19(25)16-8-9-20-17(21-16)14-6-7-14/h8-9,14-15H,1-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRYYOORRAZNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=NC(=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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